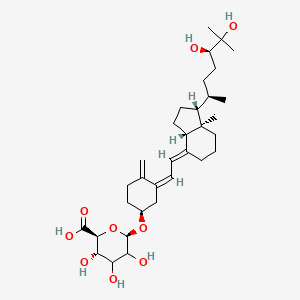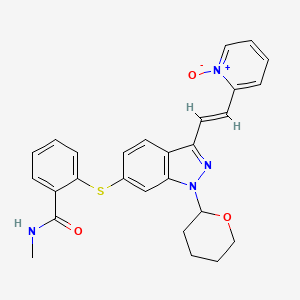
Axitinib N-Oxide Tetrahydropyranyl Ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Axitinib N-Oxide Tetrahydropyranyl Ether is a derivative of axitinib, a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, and VEGFR-3). Axitinib is primarily used in the treatment of advanced renal cell carcinoma. The N-oxide and tetrahydropyranyl ether modifications are designed to enhance the compound’s pharmacokinetic properties and stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Axitinib N-Oxide Tetrahydropyranyl Ether involves multiple steps, starting from axitinib. The key steps include the oxidation of axitinib to form the N-oxide derivative, followed by the protection of the hydroxyl group with a tetrahydropyranyl (THP) group. The reaction conditions typically involve the use of oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for the N-oxide formation and dihydropyran (DHP) in the presence of an acid catalyst for the THP protection .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Axitinib N-Oxide Tetrahydropyranyl Ether can undergo various chemical reactions, including:
Oxidation: The N-oxide group can be further oxidized under specific conditions.
Reduction: The N-oxide group can be reduced back to the parent amine.
Substitution: The THP group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) is commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogenation catalysts.
Substitution: Acidic or basic conditions can be used to remove or replace the THP group.
Major Products
Oxidation: Further oxidized derivatives.
Reduction: Axitinib.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Axitinib N-Oxide Tetrahydropyranyl Ether has several scientific research applications:
Chemistry: Used as a reference material in analytical chemistry for method development and validation.
Biology: Studied for its effects on VEGFR signaling pathways in various biological systems.
Medicine: Investigated for its potential therapeutic effects in cancer treatment, particularly in enhancing the efficacy and stability of axitinib.
Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.
Mécanisme D'action
Axitinib N-Oxide Tetrahydropyranyl Ether exerts its effects by inhibiting the activity of VEGFR-1, VEGFR-2, and VEGFR-3. These receptors play a crucial role in angiogenesis, the process by which new blood vessels form from pre-existing vessels. By blocking these receptors, the compound inhibits the growth of new blood vessels, thereby restricting the supply of oxygen and nutrients to tumors, leading to their shrinkage and inhibition of growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
Axitinib: The parent compound, used in the treatment of advanced renal cell carcinoma.
Sunitinib: Another tyrosine kinase inhibitor used in cancer treatment.
Sorafenib: A multi-kinase inhibitor used for treating various types of cancer.
Uniqueness
Axitinib N-Oxide Tetrahydropyranyl Ether is unique due to its enhanced pharmacokinetic properties and stability compared to axitinib. The N-oxide and THP modifications improve its solubility and bioavailability, making it a potentially more effective therapeutic agent .
Propriétés
Formule moléculaire |
C27H26N4O3S |
|---|---|
Poids moléculaire |
486.6 g/mol |
Nom IUPAC |
N-methyl-2-[1-(oxan-2-yl)-3-[(E)-2-(1-oxidopyridin-1-ium-2-yl)ethenyl]indazol-6-yl]sulfanylbenzamide |
InChI |
InChI=1S/C27H26N4O3S/c1-28-27(32)22-9-2-3-10-25(22)35-20-13-14-21-23(15-12-19-8-4-6-16-30(19)33)29-31(24(21)18-20)26-11-5-7-17-34-26/h2-4,6,8-10,12-16,18,26H,5,7,11,17H2,1H3,(H,28,32)/b15-12+ |
Clé InChI |
AIMSUHVXJWEWAK-NTCAYCPXSA-N |
SMILES isomérique |
CNC(=O)C1=CC=CC=C1SC2=CC3=C(C=C2)C(=NN3C4CCCCO4)/C=C/C5=CC=CC=[N+]5[O-] |
SMILES canonique |
CNC(=O)C1=CC=CC=C1SC2=CC3=C(C=C2)C(=NN3C4CCCCO4)C=CC5=CC=CC=[N+]5[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



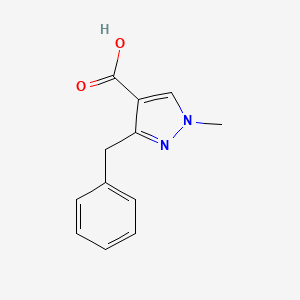


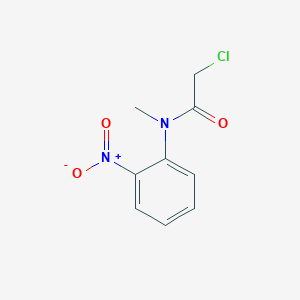

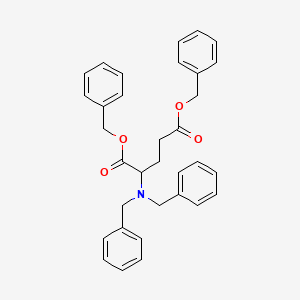
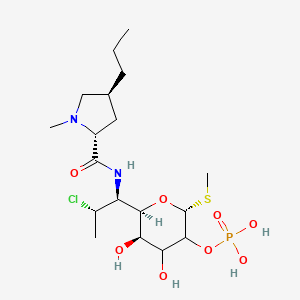

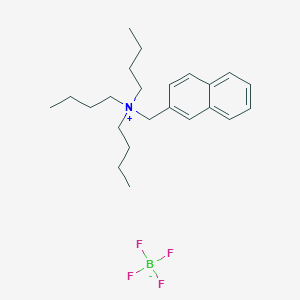


![7-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-1-[4-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]butyl]quinolin-2-one](/img/structure/B13431220.png)
